molecular formula C12H6BrCl2NO B8313452 2-bromo-6,7-dichloro-9H-carbazol-1-ol

2-bromo-6,7-dichloro-9H-carbazol-1-ol

Cat. No. B8313452
M. Wt: 330.99 g/mol
InChI Key: JWRPBUGOHRYASA-UHFFFAOYSA-N
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Patent
US08987319B2

Procedure details

2,2-Dibromo-6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (0.1 g, 0.24 mmol) was dissolved in DMF (2 mL) and LiBr (0.02 g, 0.26 mmol) followed by Li2CO3 (0.01 g, 0.25 mmol) were added. The reaction mixture was heated to 110° C. for 2 h, cooled to room temperature and quenched with saturated NH4Cl (10 mL), extracted with EtOAc (2×15 mL) and the combined organic extracts were concentrated in vacuo to give the crude compound which was purified by silica gel chromatography [EtOAc-hexane (1:9) as eluant] to provide the title compound as light red solid (30 mg, 37%). 1H NMR (500 MHz, CDCl3, δ in ppm): 8.28 (bs, 1H), 8.07 (s, 1H), 7.57 (s, 1H), 7.46 (d, J=8.0 Hz, 1H), 7.31 (d, J=8.5 Hz, 1H), 5.72 (s, 1H).
Name
2,2-Dibromo-6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.02 g
Type
reactant
Reaction Step Two
[Compound]
Name
Li2CO3
Quantity
0.01 g
Type
reactant
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1(Br)[CH2:14][CH2:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Cl:16])=[C:9]([Cl:15])[CH:10]=3)[NH:5][C:4]=2[C:3]1=[O:17].[Li+].[Br-]>CN(C=O)C>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Cl:16])=[C:9]([Cl:15])[CH:10]=3)[NH:5][C:4]=2[C:3]=1[OH:17] |f:1.2|

Inputs

Step One
Name
2,2-Dibromo-6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
Quantity
0.1 g
Type
reactant
Smiles
BrC1(C(C=2NC3=CC(=C(C=C3C2CC1)Cl)Cl)=O)Br
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.02 g
Type
reactant
Smiles
[Li+].[Br-]
Step Three
Name
Li2CO3
Quantity
0.01 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×15 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic extracts were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude compound which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography [EtOAc-hexane (1:9) as eluant]

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=2NC3=CC(=C(C=C3C2C=C1)Cl)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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